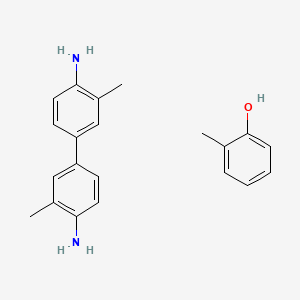
4-(4-Amino-3-methylphenyl)-2-methylaniline;2-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Amino-3-methylphenyl)-2-methylaniline;2-methylphenol is a complex organic compound with significant applications in various fields This compound is known for its unique structure, which includes both aniline and phenol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-3-methylphenyl)-2-methylaniline;2-methylphenol typically involves multi-step organic reactions. One common method includes the nitration of 2-methylphenol followed by reduction to obtain the amino derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Amino-3-methylphenyl)-2-methylaniline;2-methylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under acidic conditions.
Major Products
The major products formed from these reactions include various substituted aniline and phenol derivatives, which can be further utilized in the synthesis of more complex molecules.
Applications De Recherche Scientifique
4-(4-Amino-3-methylphenyl)-2-methylaniline;2-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Industry: Utilized in the production of polymers and resins, contributing to material science advancements.
Mécanisme D'action
The mechanism of action of 4-(4-Amino-3-methylphenyl)-2-methylaniline;2-methylphenol involves its interaction with cellular components. It is known to induce cytochrome P450 enzymes, particularly CYP1A1, which leads to the formation of reactive electrophilic species that can bind to DNA and form adducts . This interaction can result in cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-hydroxytoluene
- 4-Amino-m-cresol
- 4-Hydroxy-2-methylaniline
Comparison
Compared to these similar compounds, 4-(4-Amino-3-methylphenyl)-2-methylaniline;2-methylphenol exhibits unique reactivity due to the presence of both aniline and phenol groups. This dual functionality allows for a broader range of chemical reactions and applications, particularly in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C21H24N2O |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
4-(4-amino-3-methylphenyl)-2-methylaniline;2-methylphenol |
InChI |
InChI=1S/C14H16N2.C7H8O/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12;1-6-4-2-3-5-7(6)8/h3-8H,15-16H2,1-2H3;2-5,8H,1H3 |
Clé InChI |
LOAWCZVVIQTVPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1O.CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




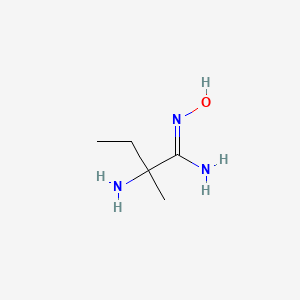
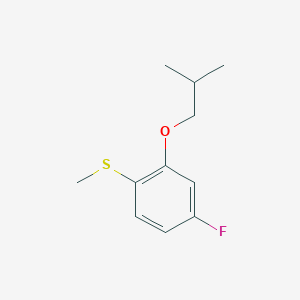



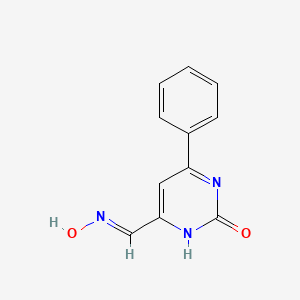
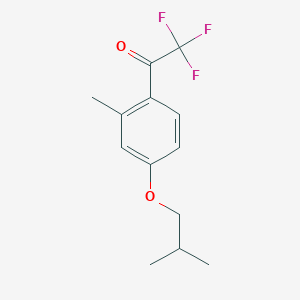
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13082894.png)


![1-[2-(Pyrazin-2-YL)ethyl]-1H-imidazol-2-amine](/img/structure/B13082914.png)

